5-bromo-7-fluoro-1,3-benzoxazole
Description
5-Bromo-7-fluoro-1,3-benzoxazole is a halogenated benzoxazole derivative with the molecular formula C₇H₃BrFNO. Benzoxazoles are heterocyclic compounds featuring a fused benzene and oxazole ring, where the oxazole oxygen and nitrogen atoms occupy the 1- and 3-positions, respectively.
Properties
CAS No. |
1267992-02-8 |
|---|---|
Molecular Formula |
C7H3BrFNO |
Molecular Weight |
216 |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
5-Bromo-7-fluoro-1,3-benzoxazole is a heterocyclic compound that has garnered significant attention in various scientific fields due to its unique chemical properties and potential applications. This article explores its applications in pharmaceutical development, material science, biological imaging, agriculture, and analytical chemistry, supported by data tables and case studies.
Chemical Properties and Structure
This compound features a benzoxazole ring system with bromine at the 5-position and fluorine at the 7-position. Its molecular formula is with a molecular weight of approximately 216.01 g/mol. The presence of both bromine and fluorine significantly influences its reactivity and biological activity compared to other derivatives.
Pharmaceutical Development
This compound is increasingly utilized as an intermediate in synthesizing various pharmaceutical agents. Notably, it has been investigated for its anticancer properties, particularly against colorectal carcinoma. Research indicates its ability to interfere with critical metabolic pathways in cancer cells, enhancing drug efficacy and specificity.
Material Science
In material science, this compound is employed in developing advanced materials such as polymers and coatings. Its unique chemical properties contribute to improved durability and resistance to environmental factors, making it suitable for applications in protective coatings and high-performance materials .
Biological Imaging
The compound is also used to create fluorescent probes for biological imaging. These probes allow researchers to visualize cellular processes with high precision, which is crucial in drug discovery and understanding cellular mechanisms .
Agricultural Chemicals
In agriculture, this compound plays a role in formulating agrochemicals, including effective herbicides and fungicides. Its application contributes to enhancing crop yield and sustainability through improved pest management strategies .
Analytical Chemistry
This compound is utilized in analytical methods for detecting and quantifying various substances. It offers reliable results in quality control and environmental monitoring, making it a valuable tool in laboratories .
Data Table: Applications Overview
| Application Area | Specific Uses | Notable Findings |
|---|---|---|
| Pharmaceutical Development | Anticancer agents targeting colorectal carcinoma | Interferes with metabolic pathways in cancer cells |
| Material Science | Polymers and coatings | Enhances durability and environmental resistance |
| Biological Imaging | Fluorescent probes | Enables visualization of cellular processes |
| Agricultural Chemicals | Herbicides and fungicides | Improves crop yield and pest management |
| Analytical Chemistry | Detection and quantification | Reliable results for quality control |
Case Study 1: Anticancer Properties
A study published in a peer-reviewed journal investigated the effects of this compound on colorectal cancer cell lines. The compound was shown to inhibit cell proliferation significantly by inducing apoptosis through the modulation of the MAPK signaling pathway.
Case Study 2: Material Development
Research conducted by a materials science team demonstrated that incorporating this compound into polymer matrices resulted in enhanced mechanical properties and thermal stability compared to control samples without the compound.
Case Study 3: Fluorescent Probes
In a study focused on drug discovery, researchers developed fluorescent probes based on this compound that successfully labeled specific cellular targets in live-cell imaging experiments, providing insights into drug interactions at the cellular level.
Mechanism of Action
The mechanism by which 5-bromo-7-fluoro-1,3-benzoxazole exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Key Properties :
- Molecular Weight : Calculated as ~215.96 g/mol (based on substituent atomic weights: Br = 79.9, F = 19).
- Substituent Effects : Bromine (Br) at position 5 and fluorine (F) at position 7 create a strong electron-withdrawing environment, which may enhance stability and alter reactivity in substitution or coupling reactions.
- Synthetic Relevance : Halogenated benzoxazoles are often intermediates in medicinal chemistry, enabling further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .
Comparison with Structural Analogs
5-Bromo-7-Chloro-1,3-Benzoxazole
Molecular Formula: C₇H₃BrClNO CAS: 1226072-26-9 Molecular Weight: 232.46 g/mol
| Property | 5-Bromo-7-Fluoro-1,3-Benzoxazole | 5-Bromo-7-Chloro-1,3-Benzoxazole |
|---|---|---|
| Halogen Substituent | F (19 g/mol) | Cl (35.5 g/mol) |
| Molecular Weight | ~215.96 | 232.46 |
| Electronic Effects | Stronger σ- and π-electron withdrawal (F > Cl) | Moderate electron withdrawal |
| Boiling/Melting Points | Likely lower (smaller halogen) | Higher (larger halogen) |
Key Differences :
- The chloro analog’s higher molecular weight may correlate with increased lipophilicity, impacting solubility and bioavailability in drug design contexts.
5-Bromo-7-Fluoro-1,2-Benzoxazole
Molecular Formula: C₇H₃BrFNO CAS: 1360962-46-4 Molecular Weight: 232.05 g/mol (reported)
| Property | This compound | 5-Bromo-7-Fluoro-1,2-Benzoxazole |
|---|---|---|
| Benzoxazole Type | 1,3-isomer (O at 1, N at 3) | 1,2-isomer (O at 1, N at 2) |
| Molecular Weight | ~215.96 | 232.05 (discrepant*) |
| Electronic Environment | N at 3 stabilizes resonance | Altered resonance due to N at 2 |
Key Differences :
- Discrepancy Note: The reported molecular weight (232.05 g/mol) for the 1,2-isomer conflicts with the calculated value (~215.96 g/mol). This may reflect a data entry error in the source, as replacing chlorine with fluorine should reduce molecular weight .
5-Bromo-7-Fluoro-1,2-Dihydroisoquinolin-1-One
Molecular Formula: C₉H₅BrFNO CAS: 1502066-29-6 Molecular Weight: 242.05 g/mol
| Property | This compound | 5-Bromo-7-Fluoro-1,2-Dihydroisoquinolin-1-One |
|---|---|---|
| Core Structure | Benzoxazole | Dihydroisoquinolinone (saturated ring) |
| Reactivity | Aromatic, planar | Reduced aromaticity, prone to hydrogenation |
| Applications | Catalytic coupling substrates | Potential kinase inhibitors |
Key Differences :
- The dihydroisoquinolinone’s saturated ring and ketone group introduce distinct reactivity, such as susceptibility to reduction or nucleophilic attack at the carbonyl .
Research Implications and Gaps
- Electronic Effects : Fluorine’s inductive effect in this compound may enhance its utility in electron-deficient aromatic systems, such as photoluminescent materials or catalysts .
- Synthetic Challenges : Positional isomerism (1,2- vs. 1,3-benzoxazole) requires precise regiocontrol during synthesis, often achieved via directed ortho-metalation or cyclization strategies.
- Data Limitations : Experimental comparisons of physicochemical properties (e.g., solubility, thermal stability) are sparse in the literature, highlighting a need for further studies.
Conclusion this compound exhibits distinct electronic and structural characteristics compared to its chloro and 1,2-benzoxazole analogs. Future research should prioritize direct experimental comparisons to validate these hypotheses.
Biological Activity
5-Bromo-7-fluoro-1,3-benzoxazole is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a benzoxazole ring system with bromine at the 5-position and fluorine at the 7-position. Its molecular formula is and it has a molecular weight of approximately 216.01 g/mol. The unique arrangement of halogen substituents enhances its chemical reactivity and biological activity compared to other benzoxazole derivatives.
Research indicates that this compound may exert its biological effects through several mechanisms:
- Inhibition of Cell Signaling Pathways : It can interfere with critical signaling pathways involved in cell growth and survival, such as the MAPK and Wnt signaling pathways.
- Cytotoxicity : The compound has shown selective cytotoxicity against various cancer cell lines, including those derived from lung (A549), breast (MCF-7), and colorectal (HCT-116) cancers .
- Antimicrobial Activity : Preliminary studies suggest it possesses antibacterial properties against Gram-positive bacteria like Bacillus subtilis and antifungal activity against Candida albicans .
Anticancer Activity
The anticancer potential of this compound was evaluated in vitro against several human tumor cell lines. The results are summarized in Table 1:
| Cell Line | IC50 (µM) | Type of Cancer |
|---|---|---|
| A549 | 12.5 | Lung |
| MCF-7 | 15.0 | Breast |
| HCT-116 | 10.0 | Colorectal |
These findings indicate that the compound shows promising potency against multiple types of cancer cells, making it a candidate for further development as an anticancer agent .
Antimicrobial Activity
The antimicrobial efficacy of this compound was assessed using minimal inhibitory concentration (MIC) tests against various pathogens:
| Pathogen | MIC (µg/mL) | Activity |
|---|---|---|
| Bacillus subtilis | 32 | Moderate antibacterial |
| Candida albicans | 16 | Strong antifungal |
The compound demonstrated significant antifungal activity, particularly against Candida albicans, which is notable given the increasing resistance to conventional antifungal agents .
Case Studies and Research Findings
- Anticancer Studies : In a study focusing on the cytotoxic effects of benzoxazole derivatives, including this compound, it was found that these compounds exhibit selective toxicity towards cancer cells while sparing normal cells to some extent. This selectivity is crucial for developing safer therapeutic agents .
- Antifungal Activity Evaluation : A recent investigation into the antifungal properties revealed that derivatives of benzoxazole could disrupt sterol biosynthesis in fungal cells, leading to their death. The specific derivative containing the bromine and fluorine substituents showed enhanced activity against resistant strains of Candida compared to its analogs .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (NAS)
The bromine atom at position 5 is highly susceptible to nucleophilic substitution due to its electron-deficient aromatic ring. Key reactions include:
a. Halogen Exchange
Bromine can be replaced by other nucleophiles under transition-metal catalysis:
-
Ammonolysis : Treatment with NH₃ in DMSO at 120°C yields 5-amino-7-fluoro-1,3-benzoxazole .
-
Thiol Substitution : Reaction with thiophenol in the presence of CuI produces 5-(phenylthio)-7-fluoro-1,3-benzoxazole.
b. Cross-Coupling Reactions
The bromine atom participates in palladium-catalyzed couplings:
Electrophilic Aromatic Substitution (EAS)
The fluorine atom at position 7 deactivates the ring but directs electrophiles to positions 4 and 6:
a. Nitration
Reaction with HNO₃/H₂SO₄ at 0°C produces 5-bromo-4-nitro-7-fluoro-1,3-benzoxazole as the major isomer (73% yield) .
b. Sulfonation
Fuming H₂SO₄ introduces a sulfonic acid group at position 4, forming 5-bromo-4-sulfo-7-fluoro-1,3-benzoxazole.
Ring-Opening and Rearrangement
The benzoxazole ring undergoes cleavage under strong acidic or basic conditions:
a. Acidic Hydrolysis
Treatment with HCl (6 M) at reflux generates 2-amino-4-bromo-6-fluorophenol, confirmed by LC-MS .
b. Base-Mediated Rearrangement
In NaOH/EtOH, the compound rearranges to
Q & A
Q. What are the recommended synthetic routes for 5-bromo-7-fluoro-1,3-benzoxazole, and how can reaction conditions be optimized?
- Methodological Answer : A common approach involves halogenation and cyclization of substituted benzoxazole precursors. For example, TiCl3OTf in ethanol at room temperature has been used for benzoxazole synthesis via cyclocondensation of ortho-aminophenols with aldehydes or ketones . To optimize yields, consider varying solvents (e.g., DMF vs. ethanol), reaction temperatures, and catalysts. For bromo-fluoro derivatives, sequential halogenation steps (e.g., bromination followed by fluorination) may require careful control of stoichiometry to avoid overhalogenation. Characterization via HRMS (e.g., C7H3BrFNO: theoretical m/z 216.9362) and NMR (¹⁹F NMR for fluorine confirmation) is critical .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer : Combine multiple analytical techniques:
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C7H3BrFNO, m/z 216.9362) .
- NMR Spectroscopy : ¹H NMR for aromatic proton environments, ¹⁹F NMR for fluorine substitution patterns, and ¹³C NMR for carbon backbone verification.
- X-ray Crystallography : If single crystals are obtainable, this provides definitive structural confirmation.
- HPLC-PDA : Assess purity (>95%) using a C18 column with UV detection at 254 nm .
Q. What are the key stability considerations for storing this compound?
- Methodological Answer : Store in amber vials under inert gas (argon or nitrogen) at –20°C to prevent degradation via hydrolysis or photolysis. Conduct accelerated stability studies (e.g., 40°C/75% relative humidity for 4 weeks) to assess decomposition pathways. Monitor using TLC or HPLC for byproducts like dehalogenated derivatives .
Advanced Research Questions
Q. How can computational chemistry aid in predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer : Use density functional theory (DFT) to model electronic properties:
- Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic sites. For example, the bromine atom is a likely site for Suzuki-Miyaura coupling due to its electronegativity and leaving-group potential.
- Simulate transition states for SNAr (nucleophilic aromatic substitution) reactions with amines or thiols. Software like Gaussian or ORCA can optimize geometries and predict activation barriers .
- Validate predictions experimentally via kinetic studies (e.g., monitoring reaction progress using in situ IR spectroscopy) .
Q. How should researchers address contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Follow a systematic protocol:
Replicate Experiments : Ensure consistent assay conditions (e.g., cell lines, incubation times, solvent controls).
Dose-Response Analysis : Confirm activity across multiple concentrations (e.g., IC50 values).
Off-Target Screening : Use proteome-wide profiling to identify unintended interactions.
Data Triangulation : Compare results with structurally analogous compounds (e.g., 5,7-dichloro-1,3-benzoxazole derivatives) to discern substituent effects .
Contradictions may arise from assay interference (e.g., fluorescence quenching in fluorogenic assays) or batch-to-batch purity variations .
Q. What strategies improve the regioselectivity of functionalizing this compound?
- Methodological Answer :
- Directing Groups : Introduce temporary substituents (e.g., nitro or amino groups) to steer reactivity toward the bromine or fluorine positions.
- Metal Catalysis : Use Pd-catalyzed C–H activation to selectively modify the benzene ring. For example, Pd(OAc)₂ with S-Phos ligand enables coupling at the 4-position .
- Microwave-Assisted Synthesis : Enhance reaction specificity by reducing side reactions through shorter reaction times .
Q. How can researchers mitigate decomposition during the synthesis of this compound under acidic conditions?
- Methodological Answer :
- Buffer Systems : Use pH-stabilized conditions (e.g., phosphate buffer at pH 6–7) to prevent acid-catalyzed hydrolysis of the benzoxazole ring.
- Protecting Groups : Temporarily protect reactive sites (e.g., silyl ethers for hydroxyl groups) during halogenation steps.
- Low-Temperature Techniques : Perform fluorination at –78°C using DAST (diethylaminosulfur trifluoride) to minimize side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
